Cas no 895929-68-7 (1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine)

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 2-fluorobenzyl group at the 1-position and amine functionality at the 4-position, offering reactivity for further derivatization. The compound's fluorine substitution enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The 3,5-dimethyl groups contribute to steric control, influencing selectivity in synthetic pathways. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its balanced lipophilicity and electronic properties. High-purity grades ensure reliable performance in experimental and industrial settings.
1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine structure
895929-68-7 structure
Product Name:1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
CAS No:895929-68-7
MF:C12H14FN3
MW:219.258065700531
MDL:MFCD03422534
CID:1072795
PubChem ID:7019295
Update Time:2025-10-19

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
    • MFCD03422534
    • CS-0282758
    • SCHEMBL16832792
    • VS-05105
    • 1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
    • 1-[(2-fluorophenyl)methyl]-3,5-dimethyl-1h-pyrazol-4-amine
    • DTXSID20427098
    • AKOS000220243
    • 1-(2-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine
    • Z332376850
    • 895929-68-7
    • EN300-228680
    • 1-[(2-fluorophenyl)methyl]-3,5-dimethyl-pyrazol-4-amine
    • STK312680
    • ALBB-000291
    • 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine(SALTDATA: FREE)
    • BBL016030
    • MDL: MFCD03422534
    • Inchi: 1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13/h3-6H,7,14H2,1-2H3
    • InChI Key: FORLBQHCNWXONX-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CN1C(C)=C(C(C)=N1)N

Computed Properties

  • Exact Mass: 219.11717562g/mol
  • Monoisotopic Mass: 219.11717562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 373.7±42.0 °C at 760 mmHg
  • Flash Point: 179.8±27.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Security Information

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Pricemore >>

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abcr
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1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:895929-68-7)1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Order Number:A1187904
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:05
Price ($):669.0/1110.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:895929-68-7)1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
A1187904
Purity:99%/99%
Quantity:10g/25g
Price ($):669.0/1110.0
Email